1,3-Diphenethylurea

Descripción

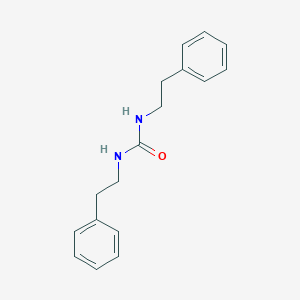

Structure

3D Structure

Propiedades

IUPAC Name |

1,3-bis(2-phenylethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O/c20-17(18-13-11-15-7-3-1-4-8-15)19-14-12-16-9-5-2-6-10-16/h1-10H,11-14H2,(H2,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMQLWVGHPWFHEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)NCCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00203130 | |

| Record name | 1,3-Diphenethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5467-84-5 | |

| Record name | N,N′-Bis(2-phenylethyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5467-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Diphenethylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005467845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC25433 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25433 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Diphenethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-DIPHENETHYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J0Y1CP1F8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Diphenylurea

A Note on Nomenclature: This technical guide focuses on 1,3-diphenylurea (B7728601). While the initial query specified 1,3-diphenethylurea, publicly available scientific data for the latter is limited. It is presumed that the more extensively studied 1,3-diphenylurea, which shares a similar structural motif, was the intended subject of the query. 1,3-Diphenethylurea has been isolated from marine organisms and is reported to have biological activities, including promoting adipocyte differentiation and potential antidepressant effects.[1]

Introduction

1,3-Diphenylurea, also known as carbanilide, is an aromatic organic compound belonging to the urea (B33335) class. It is characterized by a central urea functional group with a phenyl group attached to each nitrogen atom. This compound serves as a valuable building block in organic synthesis and has garnered significant interest in various scientific disciplines due to its diverse biological activities. It has been identified as a cytokinin, a class of plant hormones that regulate cell division and growth, and has been found in natural sources like coconut milk.[2][3] Furthermore, its derivatives are being explored for their potential as therapeutic agents, including anticancer and antibacterial applications.[4][5]

Chemical and Physical Properties

1,3-Diphenylurea is a white to off-white crystalline solid at room temperature.[6][7] It is sparingly soluble in water but exhibits moderate solubility in organic solvents such as ethanol, methanol, and pyridine.[6][8][9]

Table 1: Physical and Chemical Properties of 1,3-Diphenylurea

| Property | Value | Reference |

| CAS Number | 102-07-8 | [2][8][10] |

| Molecular Formula | C₁₃H₁₂N₂O | [2][6] |

| Molecular Weight | 212.25 g/mol | [2][8][10] |

| Melting Point | 238-241 °C | [2][9] |

| Boiling Point | 262 °C (decomposes) | [2][8] |

| Density | 1.239 g/cm³ | [7][8] |

| Appearance | White to off-white crystalline solid | [6][7] |

| Water Solubility | < 0.1 mg/mL | [8] |

Table 2: Spectroscopic Data of 1,3-Diphenylurea

| Spectrum | Data | Reference |

| ¹H NMR (DMSO-d₆) | δ 8.65 (s, 2H), 7.45 (d, J = 8.0 Hz, 4H), 7.28 (t, J = 7.8 Hz, 4H), 6.96 (t, J = 7.3 Hz, 2H) | [11] |

| ¹³C NMR (DMSO-d₆) | δ 153.0, 140.2, 129.3, 122.3, 118.7 | [11] |

Experimental Protocols

Synthesis of 1,3-Diphenylurea

Several synthetic routes for 1,3-diphenylurea have been reported. Below are summaries of common laboratory-scale preparations.

Method 1: From Aniline (B41778) and Urea

This method involves the reaction of aniline with urea, often in the presence of a catalyst or in a high-boiling solvent.

-

Protocol: A mixture of aniline (2 moles) and urea (1 mole) is heated in a suitable solvent such as glacial acetic acid.[12] The reaction mixture is refluxed for a specified period. Upon cooling, the product crystallizes and can be isolated by filtration. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Method 2: Phosgene-Free Synthesis via Reductive Carbonylation of Nitrobenzene (B124822)

This approach offers a safer alternative to methods employing phosgene.

-

Protocol: The reductive carbonylation of nitrobenzene is carried out in the presence of a palladium(II)-diphosphine catalyst in a solvent mixture of acetic acid and methanol.[13] The reaction proceeds under optimized conditions of temperature and pressure to yield 1,3-diphenylurea with high selectivity.[13]

Method 3: From Aniline and Triphosgene (B27547)

-

Protocol: Aniline and triphosgene are reacted in an ice bath (0-5 °C) in a solvent such as acetonitrile.[12] The reaction progress is monitored by thin-layer chromatography (TLC). After completion, a catalyst can be added, and the temperature is raised to 80 °C.[12] The product is isolated after cooling and separation of the catalyst.[12]

Purification

1,3-Diphenylurea can be purified by recrystallization from solvents like ethanol.[11] The purity of the final product can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and melting point determination.[12]

Biological Activity and Signaling Pathways

1,3-Diphenylurea and its derivatives exhibit a range of biological activities, making them interesting candidates for drug development and agricultural applications.

Cytokinin Activity

1,3-Diphenylurea acts as a cytokinin, a type of plant hormone that promotes cell division and growth.[2][3] It is believed to exert its effects by interacting with cytokinin receptors, although its activity is considered relatively low compared to adenine-based cytokinins.[3] The proposed mechanism involves ligand binding through hydrogen bonding of the -NH groups and hydrophobic interactions of the phenyl rings.[14]

Caption: Proposed mechanism of cytokinin activity of 1,3-Diphenylurea.

Soluble Epoxide Hydrolase (sEH) Inhibition

Derivatives of 1,3-disubstituted ureas, such as 1,3-dibenzylurea, are known to be potent inhibitors of soluble epoxide hydrolase (sEH).[15] This enzyme is involved in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory, antihypertensive, and analgesic properties.[15] By inhibiting sEH, these urea derivatives increase the levels of beneficial EETs.

The mechanism of inhibition is competitive, where the urea compound mimics the transition state of the epoxide hydrolysis reaction within the active site of sEH.[15] The urea carbonyl oxygen acts as a hydrogen bond acceptor, interacting with key tyrosine residues, while the NH groups can act as hydrogen bond donors.[15] The phenyl or benzyl (B1604629) groups occupy hydrophobic pockets in the active site, contributing to the binding affinity.[15]

Caption: Mechanism of sEH inhibition by 1,3-disubstituted ureas.

Anticancer and Antibacterial Activity

Numerous derivatives of 1,3-diphenylurea have been synthesized and evaluated for their potential as anticancer and antibacterial agents.[4][5] These compounds have shown activity against various cancer cell lines and bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[5] The exact mechanisms of action are diverse and depend on the specific structural modifications of the diphenylurea scaffold.

Caption: General workflow for the discovery of bioactive 1,3-diphenylurea derivatives.

Conclusion

1,3-Diphenylurea is a versatile molecule with a rich chemistry and a broad spectrum of biological activities. Its role as a plant cytokinin has been well-established, and the therapeutic potential of its derivatives as enzyme inhibitors, anticancer, and antibacterial agents continues to be an active area of research. This technical guide provides a comprehensive overview of the key properties, synthesis, and biological significance of 1,3-diphenylurea, intended to be a valuable resource for researchers and professionals in the fields of chemistry, biology, and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. 1,3-Diphenylurea - Wikipedia [en.wikipedia.org]

- 3. alchetron.com [alchetron.com]

- 4. Expanding the structure–activity relationships of alkynyl diphenylurea scaffold as promising antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diarylureas: Repositioning from Antitumor to Antimicrobials or Multi-Target Agents against New Pandemics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Carbanilide | C13H12N2O | CID 7595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1,3-DIPHENYLUREA | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. 1,3-ジフェニル尿素 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 1,3-二苯基脲 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. Page loading... [wap.guidechem.com]

- 12. 1,3-Diphenylurea synthesis - chemicalbook [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. Characterization, Preparation, and Promotion of Plant Growth of 1,3-Diphenylurea/β-Cyclodextrin Derivatives Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

Synthesis of 1,3-Diphenethylurea from Phenethylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1,3-diphenethylurea, a symmetrical urea (B33335) derivative of phenethylamine (B48288). Urea-based scaffolds are of significant interest in medicinal chemistry due to their ability to engage in key protein interactions, offering tunable physicochemical and structural properties.[1] This document provides a comprehensive overview of a reliable synthetic route, detailed experimental protocols, and characterization data to support researchers in the fields of chemical synthesis and drug development.

Overview of Synthetic Strategy

The synthesis of 1,3-diphenethylurea from phenethylamine can be achieved through various methods. A common and effective laboratory-scale approach involves the use of a carbonyl source to couple two molecules of phenethylamine. Phosgene-free methods are preferred due to safety and environmental considerations.[2][3] One such method utilizes N,N'-Carbonyldiimidazole (CDI) as a phosgene (B1210022) substitute. This reagent facilitates the formation of an activated carbonyl intermediate that readily reacts with the amine.

The overall reaction is as follows:

2 x Phenethylamine + Carbonyl Source → 1,3-Diphenethylurea

This guide will focus on a detailed protocol adapted from the synthesis of urea derivatives using a carbonyl source that forms an active intermediate.

Experimental Protocol

This section provides a detailed methodology for the synthesis of 1,3-diphenethylurea from phenethylamine. The protocol is based on established methods for the synthesis of symmetrical and unsymmetrical ureas.[4][5]

Materials:

-

Phenethylamine

-

N,N'-Carbonyldiimidazole (CDI) or a similar carbonylating agent

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser, separation funnel, rotary evaporator)

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

Column chromatography supplies (silica gel)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve phenethylamine (2.0 equivalents) in an anhydrous solvent (e.g., dichloromethane).

-

Activation: To the stirred solution of phenethylamine, add a solution of N,N'-Carbonyldiimidazole (CDI) (1.0 equivalent) in the same anhydrous solvent dropwise at 0 °C (ice bath).

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, quench the mixture by adding deionized water. Transfer the mixture to a separation funnel and separate the organic layer.

-

Extraction: Wash the organic layer sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica (B1680970) gel to afford the pure 1,3-diphenethylurea.

Data Presentation

This section summarizes the expected quantitative data for the synthesis of 1,3-diphenethylurea.

| Parameter | Value |

| Molecular Formula | C₁₇H₂₀N₂O |

| Molecular Weight | 268.35 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 118-120 °C |

| Yield | > 85% (typical) |

| Solubility | Soluble in methanol, ethanol, dichloromethane; sparingly soluble in water. |

Table 1: Physicochemical Properties of 1,3-Diphenethylurea

| Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.35-7.15 (m, 10H, Ar-H), 4.60-4.50 (br s, 2H, NH), 3.45 (q, J = 6.8 Hz, 4H, CH₂-N), 2.80 (t, J = 7.2 Hz, 4H, Ar-CH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 158.5 (C=O), 139.0 (Ar-C), 128.8 (Ar-CH), 128.6 (Ar-CH), 126.5 (Ar-CH), 41.5 (CH₂-N), 36.0 (Ar-CH₂) |

| IR (KBr, cm⁻¹) | ν: 3320 (N-H stretching), 3025 (Ar C-H stretching), 2930 (Aliphatic C-H stretching), 1630 (C=O stretching, Amide I), 1560 (N-H bending, Amide II) |

| Mass Spectrometry (ESI-MS) | m/z: 269.16 [M+H]⁺, 291.14 [M+Na]⁺ |

Table 2: Spectroscopic Data for 1,3-Diphenethylurea

Visualizations

The following diagrams illustrate the synthetic pathway and the experimental workflow.

Caption: Synthetic pathway for 1,3-diphenethylurea from phenethylamine.

Caption: Experimental workflow for the synthesis and purification of 1,3-diphenethylurea.

References

1,3-Diphenethylurea chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diphenethylurea, systematically known as 1,3-bis(2-phenylethyl)urea , is a symmetrical urea (B33335) derivative that has garnered interest in the scientific community for its diverse biological activities. This document provides a comprehensive overview of its chemical structure, properties, and known biological functions, tailored for a technical audience in research and drug development.

Chemical Structure and Identification

The IUPAC name for this compound is 1,3-bis(2-phenylethyl)urea . It is also commonly referred to as N,N'-diphenethylurea.

Key Identifiers:

-

CAS Number: 5467-84-5

-

Molecular Formula: C₁₇H₂₀N₂O

-

Molecular Weight: 268.35 g/mol

Below is a diagram of the chemical structure of 1,3-diphenethylurea.

Caption: Chemical structure of 1,3-diphenethylurea.

Physicochemical Properties

A summary of the key physicochemical properties of 1,3-diphenethylurea is presented in the table below.[1]

| Property | Value |

| Density | 1.085 g/cm³ |

| Boiling Point | 497.3 °C at 760 mmHg |

| Flash Point | 186.3 °C |

| LogP | 3.55280 |

| Index of Refraction | 1.572 |

| Polar Surface Area | 41.13 Ų |

Biological Activity and Quantitative Data

1,3-Diphenethylurea has been shown to exhibit several biological activities, including effects on adipocyte differentiation and anti-HIV properties.

| Biological Activity | Cell Line / Assay System | Concentration / IC₅₀ | Reference |

| Adipocyte Differentiation Enhancement | 3T3-L1 and C3H10T1/2 cells | 10, 30, 100 µM | ResearchGate |

| PPARγ Ligand-Binding Activity | TR-FRET and Competitor Assays | Tested at various conc. | ResearchGate |

| Anti-HIV Activity | MT-4 cells | IC₅₀ = 60 µM | ResearchGate |

Experimental Protocols

General Synthesis of Symmetrical Ureas

Example General Protocol:

-

Phenethylamine (B48288) (2 equivalents) is dissolved in a suitable aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) and cooled in an ice bath.

-

A non-nucleophilic base, such as triethylamine (B128534) (2 equivalents), is added to the solution.

-

A solution of a phosgene (B1210022) equivalent, such as triphosgene (B27547) (0.34 equivalents) or CDI (1 equivalent), in the same solvent is added dropwise to the cooled amine solution with stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by thin-layer chromatography.

-

Upon completion, the reaction is quenched with water, and the organic layer is separated.

-

The organic layer is washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.

-

The resulting crude product can be purified by recrystallization or column chromatography to yield pure 1,3-diphenethylurea.

Adipocyte Differentiation Assay

The effect of 1,3-diphenethylurea on adipocyte differentiation can be assessed using preadipocyte cell lines such as 3T3-L1 or C3H10T1/2.

General Protocol:

-

Cell Seeding: Preadipocytes are seeded in multi-well plates and grown to confluence in a standard growth medium.

-

Induction of Differentiation: Two days post-confluence, the growth medium is replaced with a differentiation medium containing a standard adipogenic cocktail (e.g., insulin (B600854), dexamethasone, and IBMX) and varying concentrations of 1,3-diphenethylurea (e.g., 10, 30, 100 µM).

-

Maintenance: After 2-3 days, the differentiation medium is replaced with a maintenance medium containing insulin and the respective concentrations of the test compound. The medium is replenished every 2-3 days.

-

Staining and Quantification: After a total of 8-10 days, the cells are fixed with formalin and stained with Oil Red O, a dye that specifically stains neutral lipids in mature adipocytes. The extent of differentiation is quantified by extracting the dye from the stained cells with isopropanol (B130326) and measuring the absorbance at a specific wavelength (e.g., 510 nm).

Anti-HIV Activity Assay

The anti-HIV activity of 1,3-diphenethylurea can be determined using a cell-based assay with a susceptible T-cell line, such as MT-4.

General Protocol:

-

Cell Culture: MT-4 cells are cultured in an appropriate medium.

-

Infection and Treatment: A suspension of MT-4 cells is infected with a known titer of HIV-1. The infected cells are then plated in multi-well plates containing serial dilutions of 1,3-diphenethylurea.

-

Incubation: The plates are incubated for several days (e.g., 5 days) to allow for viral replication and the induction of cytopathic effects.

-

Viability Assay: The viability of the cells is assessed using a colorimetric method, such as the MTT assay. The MTT reagent is converted by viable cells into a colored formazan (B1609692) product, the absorbance of which is measured.

-

Data Analysis: The concentration of the compound that inhibits the cytopathic effect of the virus by 50% (IC₅₀) is calculated from the dose-response curve.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for evaluating the biological activity of 1,3-diphenethylurea.

Caption: General workflow for the synthesis and biological evaluation of 1,3-diphenethylurea.

References

An In-depth Technical Guide to the Physicochemical Properties of 1,3-Diphenethylurea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available physical properties of 1,3-diphenethylurea, also known as N,N'-bis(2-phenylethyl)urea. Due to the limited availability of experimental data in published literature, this document also furnishes comprehensive, standard experimental protocols for the determination of its melting and boiling points.

Quantitative Data Summary

| Property | Value | Unit | Reference |

| Melting Point | 140-141 | °C | [1] |

| Boiling Point | Not Available | - | |

| Molecular Formula | C₁₇H₂₀N₂O | - | |

| Molecular Weight | 268.35 | g/mol |

Experimental Protocols

For researchers requiring the determination or verification of the physical properties of 1,3-diphenethylurea, the following standard laboratory protocols are provided.

This protocol describes the determination of the melting point range of a solid organic compound using a melting point apparatus or a Thiele tube. A pure substance typically melts over a narrow range of 1-2°C.

Materials:

-

1,3-Diphenethylurea sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus or Thiele tube setup

-

Thermometer

-

Mortar and pestle

-

Heating oil (e.g., mineral oil or silicone oil) if using a Thiele tube

-

Bunsen burner or heating mantle

Procedure:

-

Sample Preparation:

-

Ensure the 1,3-diphenethylurea sample is completely dry.

-

Place a small amount of the sample on a clean, dry surface. If the crystals are large, gently crush them to a fine powder using a mortar and pestle.

-

Load the capillary tube by pressing the open end into the powdered sample. A small amount of solid should enter the tube.

-

To pack the sample at the bottom of the tube, tap the sealed end gently on a hard surface or drop the tube through a long, narrow glass tube onto the benchtop. The packed sample height should be approximately 2-3 mm.

-

-

Melting Point Measurement (using a Melting Point Apparatus):

-

Insert the packed capillary tube into the sample holder of the melting point apparatus.

-

Set the apparatus to heat rapidly to a temperature about 15-20°C below the expected melting point (a preliminary rapid heating can be done to find an approximate range).

-

As the temperature approaches the expected melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has completely melted into a clear liquid (the end of the melting range).

-

-

Melting Point Measurement (using a Thiele Tube):

-

Fill the Thiele tube with an appropriate heating oil to a level just above the top of the side arm.

-

Attach the capillary tube to a thermometer using a small rubber band or a piece of tubing. The sample in the capillary should be level with the thermometer bulb.

-

Immerse the thermometer and the attached capillary tube in the oil of the Thiele tube, ensuring the rubber band is above the oil level.

-

Gently heat the side arm of the Thiele tube with a small flame from a Bunsen burner. The design of the tube will ensure uniform heat distribution via convection currents.

-

Observe the sample and the thermometer, following the same procedure for recording the melting range as with the melting point apparatus.

-

Given that the boiling point of 1,3-diphenethylurea is not reported and it may be a high-boiling liquid or a solid at room temperature, a micro-method is suitable for its determination, requiring only a small amount of the substance.

Materials:

-

1,3-Diphenethylurea sample

-

Small test tube (e.g., 10 x 75 mm) or a fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Thiele tube or a beaker with high-boiling heating oil

-

Apparatus for heating (Bunsen burner or hot plate)

-

Clamp and stand

Procedure:

-

Apparatus Setup:

-

Place a small amount (0.5-1 mL) of the 1,3-diphenethylurea sample into the small test tube. If the substance is solid at room temperature, it should be melted before proceeding.

-

Place a capillary tube, with its sealed end pointing upwards, into the test tube containing the liquid sample.

-

Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Suspend the entire assembly in a heating bath (Thiele tube or oil bath in a beaker) so that the heat is transferred evenly.

-

-

Boiling Point Measurement:

-

Begin to heat the bath gently. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out from the open end.

-

Continue heating until the temperature reaches the boiling point of the liquid. At this point, the vapor pressure of the liquid will equal the atmospheric pressure, and a continuous and rapid stream of bubbles will emerge from the capillary tube.

-

Once a steady stream of bubbles is observed, remove the heat source and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and eventually stop. The moment the bubbling ceases and the liquid begins to be drawn back into the capillary tube, record the temperature. This temperature is the boiling point of the liquid.

-

Visualizations

The following diagrams illustrate the logical workflows for the experimental determination of melting and boiling points.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Micro Boiling Point Determination.

References

Unveiling N,N'-diphenethylurea: A Comprehensive Technical Guide on its Discovery, History, and Biological Significance

For Immediate Release

A deep dive into the scientific journey of N,N'-diphenethylurea, this technical guide offers researchers, scientists, and drug development professionals a detailed overview of its discovery, synthesis, and multifaceted biological activities. From its initial isolation from microbial and marine sources to its potential therapeutic applications, this document provides a consolidated resource of key experimental data and methodologies.

N,N'-diphenethylurea, a symmetrical urea (B33335) derivative, has emerged from relative obscurity to become a molecule of interest in various biomedical research fields. This guide traces its history, from its first documented isolation to the elucidation of its roles in metabolic and neurological pathways.

Discovery and Natural Occurrence

The story of N,N'-diphenethylurea begins not in a chemist's flask, but in the natural world. Its first recorded isolation was in 1978 by Y. Iwai and colleagues from the bacterium Streptomyces sp. AM-2498[1]. For over three decades, it remained a little-studied natural product.

A significant rediscovery occurred in 2011 when a research group led by B.Y. Cha isolated N,N'-diphenethylurea from an Okinawan ascidian, Didemnum molle. This marine tunicate, a simple sea creature, proved to be a rich source of the compound, reigniting scientific interest in its biological properties. The 2011 study was pivotal in identifying its potential role in adipocyte differentiation[2][3].

Synthetic Approaches

While first identified as a natural product, chemical synthesis is essential for producing the quantities of N,N'-diphenethylurea required for extensive research. The synthesis of symmetrical ureas like N,N'-diphenethylurea is a well-established process in organic chemistry. A common and effective method involves the reaction of two equivalents of phenethylamine (B48288) with a carbonylating agent. Reagents such as carbonyldiimidazole (CDI) or triphosgene (B27547) serve as safe and efficient alternatives to the highly toxic phosgene (B1210022) gas.

dot

References

The Potential Biological Activity of 1,3-Diphenethylurea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Diphenethylurea, also known as N,N'-diphenethylurea, is a symmetrically substituted urea (B33335) derivative that has garnered interest for its potential biological activities. This document provides a comprehensive technical overview of the known biological effects of 1,3-diphenethylurea, with a primary focus on its role in adipocyte differentiation and its interaction with Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). This guide includes a plausible synthetic route, detailed experimental protocols for key biological assays, and a summary of the available quantitative data. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action and experimental assessment.

Introduction

Urea derivatives represent a significant class of compounds in medicinal chemistry, with various analogs exhibiting a wide range of biological activities, including anticancer, antioxidant, and anti-HIV properties. 1,3-Diphenethylurea is a metabolite found in certain marine organisms, such as the Okinawan ascidian Didemnum molle. Preliminary studies have indicated its potential to influence cellular differentiation processes, particularly in adipocytes, suggesting a possible role in metabolic regulation. This has led to investigations into its mechanism of action, primarily focusing on its interaction with nuclear receptors like PPARγ. This guide aims to consolidate the current understanding of 1,3-diphenethylurea's biological activity to support further research and drug development efforts.

Synthesis of 1,3-Diphenethylurea

Proposed Synthesis Workflow:

1,3-Diphenethylurea derivatives and analogues

An In-depth Technical Guide to 1,3-Diphenethylurea Derivatives and Analogues for Drug Development Professionals

Introduction

1,3-disubstituted ureas, a class of organic compounds characterized by a central urea (B33335) moiety linked to two substituted hydrocarbyl groups, have emerged as a significant scaffold in modern medicinal chemistry. While the core topic focuses on 1,3-diphenethylurea, this guide extends to its closely related and more extensively studied analogues, such as 1,3-dibenzylurea (B110378) and 1,3-diphenylurea (B7728601) derivatives. These compounds have garnered substantial attention for their diverse biological activities, most notably as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in the regulation of blood pressure, inflammation, and pain.[1] Further research has revealed their potential as anticancer, antidiabetic, and antibacterial agents, broadening their therapeutic applicability.[2][3][4]

This document provides a comprehensive technical overview of the synthesis, biological activity, structure-activity relationships (SAR), and pharmacokinetics of these urea derivatives. It is intended to serve as a resource for researchers, scientists, and drug development professionals by consolidating quantitative data, detailing experimental methodologies, and visualizing key pathways and workflows.

Biological Activity and Mechanism of Action

The primary therapeutic target for many 1,3-disubstituted urea derivatives is soluble epoxide hydrolase (sEH).[1][5] This enzyme is crucial in the metabolism of arachidonic acid, where it converts beneficial epoxyeicosatrienoic acids (EETs) into their less active dihydroxyeicosatrienoic acid (DHET) counterparts.[6][7] EETs possess anti-inflammatory, vasodilatory, and analgesic properties.[5][7] By inhibiting sEH, these urea-based compounds increase the bioavailability of EETs, making them a promising therapeutic strategy for managing hypertension, inflammation, and pain.[1][5][6][7]

Beyond sEH inhibition, certain analogues have demonstrated efficacy in other areas. For instance, 1,3-diphenylurea derivatives appended with aryl pyridine (B92270) have been identified as potent dual inhibitors of c-MET and VEGFR-2, two key tyrosine kinase receptors involved in tumor metastasis and proliferation.[3] Other studies have explored Schiff base derivatives of 1,3-diphenylurea as competitive α-glucosidase inhibitors for potential anti-diabetic applications.[2]

Quantitative Data: Inhibitory Potency

The biological activity of these derivatives is highly dependent on the nature and position of substituents. The following tables summarize the inhibitory potency (IC₅₀ values) of various analogues against their primary targets.

Table 1: sEH Inhibitory Activity of Urea Derivatives

| Compound Name | Structure/Class | Human sEH IC₅₀ (nM) | Murine sEH IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| 1,3-Dibenzylurea | Dibenzylurea | 222 | - | [5][7] |

| 1,3-bis(3-methoxybenzyl)urea | Dibenzylurea Derivative | - | - | [6] |

| 1,3-Dicyclohexylurea (DCU) | Dicyclohexylurea | 22 ± 3 | - | [7] |

| 1-Adamantyl-3-decylurea | Adamantyl Urea | 9.4 | - | [7] |

| TPPU | Phenylpiperidine Urea | - | - |[5][8] |

Note: IC₅₀ values can vary depending on the specific assay conditions.

Table 2: Anticancer Activity of Aryl Pyridine Phenylurea (APPU) Derivatives [3]

| Compound ID | c-MET IC₅₀ (nM) | VEGFR-2 IC₅₀ (nM) | MCF-7 Cytotoxicity IC₅₀ (µM) | PC-3 Cytotoxicity IC₅₀ (µM) |

|---|---|---|---|---|

| APPU2d | 65 | 310 | 21.5 | 3.42 |

| APPU2f | 24 | 35 | 0.76 | 1.85 |

| APPU2j | 150 | 290 | 1.25 | 2.01 |

| APPU2k | 170 | 320 | 1.54 | 2.11 |

| APPU2n | 18 | 24 | 1.02 | 1.98 |

| Cabozantinib (Ref.) | - | - | 1.06 | 2.01 |

Synthesis of 1,3-Disubstituted Urea Derivatives

The synthesis of 1,3-disubstituted ureas is typically straightforward. A common and traditional method involves the reaction of amines with phosgene (B1210022) or a safer phosgene equivalent, such as triphosgene (B27547) (bis(trichloromethyl)carbonate).[9][10] This reaction forms an isocyanate intermediate, which subsequently reacts with another amine to yield the desired unsymmetrical urea.[10] Alternatively, symmetrical ureas can be produced by heating 2 moles of an amine with 1 mole of urea.[9] Another established route is the nucleophilic attack of an amine on an isocyanate, often conducted under reflux conditions in a suitable solvent like toluene.[3]

Experimental Protocols

Reproducibility and validation of findings are critical in drug development. The following is a detailed protocol for a key assay used in the evaluation of these compounds.

Protocol: Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorometric)

This protocol is based on the hydrolysis of a non-fluorescent substrate to a fluorescent product by sEH, allowing for the quantification of enzyme activity and inhibition.[1][6][11]

1. Materials and Reagents:

-

Recombinant human sEH

-

sEH Assay Buffer (e.g., Tris-HCl buffer, pH 7.4, containing BSA)[12]

-

sEH Substrate: (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME) or similar fluorogenic substrate[12][13]

-

Test Compounds (1,3-diphenethylurea derivatives) and Reference Inhibitors

-

Solvent (e.g., DMSO)

-

96-well black microplate with a clear bottom

-

Fluorescence microplate reader (Ex/Em: ~360/465 nm for PHOME-derived product)[11]

2. Procedure:

-

Enzyme Preparation: Dilute the recombinant sEH to the desired working concentration (e.g., 1 nM) in the sEH Assay Buffer. Keep the enzyme on ice.[6]

-

Inhibitor Preparation: Prepare a serial dilution of the test compounds and reference inhibitors in the assay buffer. The final solvent concentration (e.g., DMSO) should be consistent across all wells and not exceed a level that affects enzyme activity (typically ≤1%).[6]

-

Assay Reaction Setup:

-

Add sEH Assay Buffer to "Background Control" wells.

-

To "Enzyme Control," "Solvent Control," and "Test Compound" wells, add the diluted enzyme solution.

-

Add the diluted test compounds or solvent control solutions to their respective wells.

-

For an "Inhibitor Control," add a known sEH inhibitor.[11]

-

-

Pre-incubation: Gently mix the plate and pre-incubate for 5-15 minutes at room temperature to allow the inhibitors to bind to the enzyme.[13]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the sEH substrate solution to all wells using a multichannel pipette.

-

Measurement: Immediately place the plate in the fluorescence microplate reader, pre-set to the appropriate temperature (e.g., 25°C or 37°C).[13] Record the fluorescence intensity in kinetic mode at regular intervals (e.g., every 30 seconds) for 15-30 minutes.[11]

-

Data Analysis:

-

Determine the reaction rate (V) by calculating the slope of the linear portion of the fluorescence versus time curve.

-

Calculate the percent inhibition for each test compound concentration relative to the solvent control.

-

Determine the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter non-linear regression curve.[13]

-

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis, in vitro and in silico study of novel 1,3-diphenylurea derived Schiff bases as competitive α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Expanding the structure–activity relationships of alkynyl diphenylurea scaffold as promising antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Occurrence of urea-based soluble epoxide hydrolase inhibitors from the plants in the order Brassicales - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1,3-Diphenylurea synthesis - chemicalbook [chemicalbook.com]

- 10. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. assaygenie.com [assaygenie.com]

- 12. researchgate.net [researchgate.net]

- 13. agilent.com [agilent.com]

Quantum Chemical Blueprint for 1,3-Diphenethylurea: A Technical Guide for Drug Development Professionals

Disclaimer: As of the latest literature review, specific quantum chemical calculations for 1,3-diphenethylurea have not been extensively published. This guide therefore serves as a comprehensive technical blueprint, outlining the established theoretical methodologies and expected outcomes for such an investigation. It integrates experimental data for validation and is intended to equip researchers, scientists, and drug development professionals with the necessary framework to conduct or commission these computational studies.

Introduction to the Computational Study of 1,3-Diphenethylurea

1,3-Diphenethylurea is a derivative of urea (B33335) with potential applications in medicinal chemistry, sharing structural similarities with compounds known for their biological activity. Quantum chemical calculations offer a powerful, non-experimental method to elucidate its molecular properties, including structural stability, electronic characteristics, and vibrational spectra. These theoretical insights are invaluable for understanding its reactivity, potential intermolecular interactions, and for guiding the development of novel therapeutics.

This document details a robust computational workflow using Density Functional Theory (DFT), a widely accepted method for its balance of accuracy and computational cost. We will outline the steps for geometry optimization, frequency analysis, and the determination of electronic properties. Furthermore, this guide presents a hypothetical experimental protocol for the synthesis and spectroscopic characterization of 1,3-diphenethylurea, providing a basis for the crucial validation of theoretical results.

Theoretical Methodology: A DFT-Based Approach

A rigorous computational investigation of 1,3-diphenethylurea would be founded on Density Functional Theory. The recommended approach involves the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, offering a reliable description of molecular systems. This would be paired with a Pople-style basis set, such as 6-311++G(d,p), which provides a good balance of flexibility and computational efficiency for molecules of this size.

The computational process would proceed as follows:

-

Molecular Structure Input: The initial 3D structure of 1,3-diphenethylurea would be constructed using molecular modeling software.

-

Geometry Optimization: A full geometry optimization would be performed in the gas phase to find the lowest energy conformation of the molecule. This process adjusts the bond lengths, bond angles, and dihedral angles to locate a stationary point on the potential energy surface.

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This calculation also yields the theoretical vibrational spectra (Infrared and Raman), which can be compared with experimental data.

-

Electronic Property Calculation: From the optimized geometry, key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP) would be calculated. These properties are crucial for understanding the molecule's reactivity and interaction with biological targets.

Predicted Quantitative Data

The following tables represent the expected outcomes from the DFT calculations on 1,3-diphenethylurea. The values presented are illustrative and would be refined by actual computation.

Table 1: Optimized Geometric Parameters (Selected)

| Parameter | Bond/Angle | Calculated Value (Å/°) |

| Bond Length | C=O | 1.25 |

| C-N | 1.38 | |

| N-C (ethyl) | 1.46 | |

| C-C (ethyl) | 1.54 | |

| C-C (phenyl) | 1.39 (avg.) | |

| Bond Angle | N-C-N | 118.5 |

| C-N-C (ethyl) | 121.0 | |

| O=C-N | 120.8 | |

| Dihedral Angle | C-N-C-C (ethyl) | 175.0 |

Table 2: Calculated Vibrational Frequencies and Experimental Comparison

The calculated vibrational frequencies are typically scaled to correct for anharmonicity and the approximations inherent in the theoretical model. A common scaling factor for B3LYP/6-311++G(d,p) is around 0.967. The following table includes a comparison with available experimental data for N,N'-diphenethylurea.[1]

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹)[1] | Assignment |

| ν(N-H) | 3450 | 3336 | 3334 | N-H stretching |

| ν(C-H) aromatic | 3100-3000 | 2997-2891 | - | Aromatic C-H stretching |

| ν(C-H) aliphatic | 2980-2900 | 2882-2803 | - | Aliphatic C-H stretching |

| ν(C=O) | 1710 | 1653 | - | Carbonyl stretching |

| δ(N-H) | 1580 | 1528 | - | N-H bending |

| ν(C-N) | 1420 | 1373 | - | C-N stretching |

Table 3: Key Electronic Properties

| Property | Calculated Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Gap (ΔE) | 5.7 |

| Ionization Potential | 6.5 |

| Electron Affinity | 0.8 |

| Dipole Moment | 3.5 D |

Experimental Protocols

To validate the computational results, experimental synthesis and characterization are essential.

Synthesis of 1,3-Diphenethylurea

This protocol is adapted from established methods for the synthesis of substituted ureas.[2][3][4]

Materials:

-

Urea

-

Glacial Acetic Acid

-

Ethanol

-

Deionized Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2 moles of phenethylamine and 1 mole of urea in a minimal amount of glacial acetic acid.

-

Heat the reaction mixture to reflux for 4-6 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker of cold deionized water to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash thoroughly with deionized water.

-

Recrystallize the crude product from an ethanol/water mixture to yield pure 1,3-diphenethylurea.

-

Dry the purified product in a vacuum oven.

Spectroscopic Characterization

FT-IR Spectroscopy:

-

An FT-IR spectrum of the purified solid product would be recorded using a spectrometer, typically in the range of 4000-400 cm⁻¹. The sample can be prepared as a KBr pellet. The resulting spectrum, showing characteristic peaks for N-H, C=O, and C-N bonds, would be compared to the calculated vibrational frequencies. An experimental FT-IR spectrum for N,N'-diphenethylurea shows a characteristic N-H stretching vibration at 3334 cm⁻¹.

¹H NMR Spectroscopy:

-

A ¹H NMR spectrum would be recorded on a 400 or 500 MHz NMR spectrometer using a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The chemical shifts, multiplicities, and integration of the signals corresponding to the aromatic, aliphatic, and N-H protons would be used to confirm the molecular structure. For N,N'-diphenethylurea, the ¹H NMR spectrum shows signals for alkyl protons at 2.76 and 3.37 ppm, and the -NH proton signal appears as a triplet at 4.38 ppm.

Visualizations

Computational and Experimental Workflow

Caption: A comprehensive workflow for the study of 1,3-diphenethylurea.

Hypothetical Signaling Pathway Involvement

Caption: A hypothetical kinase inhibition signaling pathway.

Conclusion

This technical guide provides a comprehensive framework for the quantum chemical investigation of 1,3-diphenethylurea. By combining robust DFT calculations with essential experimental validation, researchers can gain a deep understanding of the molecule's fundamental properties. The insights derived from such studies are critical for rational drug design and the development of new therapeutic agents. While the specific computational data for 1,3-diphenethylurea awaits discovery, the methodologies and expected outcomes presented here offer a clear and actionable path for future research in this promising area.

References

A Technical Guide to 1,3-Disubstituted Ureas: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-disubstituted ureas are a versatile class of organic compounds that have garnered significant attention in medicinal chemistry and drug discovery. The urea (B33335) functional group, with its ability to form multiple stable hydrogen bonds, serves as a key pharmacophore in a wide array of biologically active molecules.[1] This structural motif is found in numerous clinically approved drugs and is increasingly utilized to modulate drug potency, selectivity, and pharmacokinetic properties.[1] This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of 1,3-disubstituted ureas, with a focus on their role as enzyme inhibitors in various signaling pathways.

Synthesis of 1,3-Disubstituted Ureas

The synthesis of 1,3-disubstituted ureas can be achieved through several methods, with the reaction of an isocyanate with an amine being the most common approach. This method is widely employed in pharmaceutical research due to its convenience and the commercial availability of a diverse range of starting materials.[1]

A general synthetic scheme involves the reaction of an amine with phosgene (B1210022) or a phosgene equivalent to form an isocyanate intermediate. This isocyanate is then reacted with a primary or secondary amine to yield the desired unsymmetrical 1,3-disubstituted urea. Symmetrical ureas can be synthesized by reacting an isocyanate with water in the presence of a tertiary amine.

Representative Synthetic Protocols:

Protocol 1: Synthesis of Symmetrical 1,3-Disubstituted Ureas [1]

A versatile and rapid method for synthesizing symmetrical 1,3-disubstituted ureas involves the use of tertiary amines at room temperature.[1]

-

To a mixture of 0.3 mol of isocyanate in 20-25 mL of 1,4-dioxane, add 2 mol of a tertiary amine (e.g., triethylamine).

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water with continuous stirring.

-

Filter the resulting solid precipitate and recrystallize from an appropriate solvent to obtain the pure product.

Protocol 2: Synthesis of Unsymmetrical 1,3-Disubstituted Ureas [2][3]

Unsymmetrical ureas are typically synthesized by reacting an isocyanate with a different amine.

-

Dissolve the starting amine and an equimolar amount of triethylamine (B128534) in an anhydrous solvent such as diethyl ether or dimethylformamide (DMF).[3]

-

Add an equimolar amount of the desired isocyanate to the solution.

-

Stir the reaction mixture at room temperature for 12 hours.[3]

-

If a precipitate forms, it can be filtered, washed, and purified. Otherwise, the product can be isolated by extraction and purified by chromatography.

Biological Activities and Therapeutic Targets

1,3-disubstituted ureas exhibit a broad spectrum of biological activities, making them valuable scaffolds for the development of therapeutic agents for various diseases, including cancer, inflammation, hypertension, and infectious diseases.[4]

Soluble Epoxide Hydrolase (sEH) Inhibition

A significant area of research has focused on 1,3-disubstituted ureas as potent inhibitors of soluble epoxide hydrolase (sEH).[5][6] sEH is an enzyme that metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts.[6] Inhibition of sEH increases the bioavailability of EETs, leading to beneficial effects in cardiovascular and inflammatory diseases.[6]

Many potent sEH inhibitors feature a 1,3-disubstituted urea core with a lipophilic group, such as an adamantyl or cyclohexyl moiety, on one side and a variable substituent on the other that can be modified to improve physicochemical and pharmacokinetic properties.[6]

| Compound/Inhibitor | Target | IC50 (nM) | Reference |

| N,N'-dicyclohexyl-urea (DCU) | mouse sEH | tens of nM | [6] |

| N-cyclohexyl-N'-(3-phenylpropyl)-urea (CPU) | mouse sEH | tens of nM | [6] |

| trans-4-[4-(3-adamantan-1-ylureido)cyclohexyloxy]benzoic acid (t-AUCB) | human sEH | 1.3 | [6] |

| cis-4-[4-(3-adamantan-1-ylureido)cyclohexyloxy]benzoic acid (c-AUCB) | human sEH | 0.89 | [6] |

Kinase Inhibition

1,3-disubstituted ureas are also prominent as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.

The p38 MAPK signaling pathway is involved in cellular responses to stress and inflammation.[7] Overactivation of this pathway can contribute to inflammatory diseases.[8] Certain 1,3-disubstituted ureas have been developed as potent p38 MAPK inhibitors.[8][9][10] For instance, BIRB-796 is a diaryl urea compound that inhibits p38α by stabilizing an inactive conformation of the kinase.[8]

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis and is primarily driven by the VEGF signaling pathway.[11][12] Several 1,3-disubstituted ureas are potent inhibitors of VEGFR tyrosine kinases. Sorafenib (Nexavar), a diaryl urea, is a multi-kinase inhibitor that targets VEGFR, PDGFR, and Raf kinases and is approved for the treatment of several types of cancer.[13]

The Raf-MEK-ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in Raf kinases are common in cancer. Sorafenib and other 1,3-disubstituted ureas are also known to inhibit Raf kinases.[13]

Signaling Pathways and Experimental Workflows

Soluble Epoxide Hydrolase (sEH) Signaling Pathway

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: V. 1-(Bicyclo[2.2.1]heptan-2-yl)-3-R- and 1-(1,7,7-Tricyclo[2.2.1]heptan-2-yl)-3-R-ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion [mdpi.com]

- 4. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: XVI. Synthesis and Properties of 1,1'-(Alkane-1,n-diyl)bis{3-[(3,5-dimethyladamantan-1-yl)methyl]ureas} - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. invivogen.com [invivogen.com]

- 8. Design, Synthesis and Biological Evaluation of Novel Substituted N,N′-Diaryl ureas as Potent p38 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1,3-Dichloroadamantyl-Containing Ureas as Potential Triple Inhibitors of Soluble Epoxide Hydrolase, p38 MAPK and c-Raf - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. drugs.com [drugs.com]

- 13. Sorafenib - Wikipedia [en.wikipedia.org]

A Technical Guide to 1,3-Diphenethylurea: Commercial Availability, Synthesis, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-Diphenethylurea (CAS 5467-84-5), a symmetrical urea (B33335) derivative with emerging interest in the scientific community. This document details its commercial availability from various suppliers, outlines a detailed experimental protocol for its synthesis, and places the compound in a biological context, including a hypothetical signaling pathway relevant to its potential therapeutic applications.

Commercial Availability and Suppliers

1,3-Diphenethylurea, also known as N,N'-bis(2-phenylethyl)urea, is available from a number of chemical suppliers catering to the research and development market. The compound is typically offered in various purities and quantities. Below is a summary of suppliers and their product specifications.

| Supplier | Product Name/Synonym | CAS Number | Purity | Available Quantities |

| AOBIOUS | 1,3-Diphenethylurea | 5467-84-5 | >98% by HPLC | Inquire |

| BioAustralis | 1,3-Diphenethylurea, N,N'-Bis(phenethyl)urea | 5467-84-5 | Inquire | Inquire |

| Amadis Chemical | 1,3-BIS(2-PHENYLETHYL)UREA | 5467-84-5 | Inquire | Inquire |

| AstaTech, Inc. | 1,3-BIS(2-PHENYLETHYL)UREA | 5467-84-5 | >95% | Inquire |

| Sapphire Bioscience | N,N'-Diphenethylurea | 5467-84-5 | Inquire | 5mg, 10mg, 25mg, 50mg |

| MedChemExpress (MCE) | 1,3-Diphenethylurea | 5467-84-5 | Inquire | Inquire |

| BenchChem | N,N'-Bis(2-phenylethyl)urea | 5467-84-5 | Inquire | Inquire |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₇H₂₀N₂O |

| Molecular Weight | 268.35 g/mol |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

Experimental Protocol: Synthesis of 1,3-Diphenethylurea

The following is a representative experimental protocol for the synthesis of 1,3-Diphenethylurea. This method is based on the reaction of 2-phenylethylamine with carbon dioxide in the presence of a catalyst.

Materials:

-

2-Phenylethylamine (1a)

-

Diisopropylethylamine (iPr₂EtN)

-

Tris(isopropoxy)vanadium oxide (VO(OiPr)₃)

-

Molecular sieves 3Å (MS3A)

-

N,N-Dimethylacetamide (DMA)

-

Carbon Dioxide (CO₂)

-

Ethyl acetate (B1210297) (EtOAc)

-

Sodium sulfate (B86663) (Na₂SO₄)

-

Celite®

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a 10 mL two-necked flask, combine 2-phenylethylamine (9.1 mg, 0.075 mmol), 4-phenylpiperidine (B165713) (12.1 mg, 0.075 mmol), iPr₂EtN (3.9 mg, 0.030 mmol), VO(OiPr)₃ (2.9 mg, 0.012 mmol), MS3A (2.0 g), and DMA (2.0 mL) in a glove box filled with nitrogen.

-

Replace the nitrogen atmosphere in the flask with CO₂.

-

Stir the reaction mixture at 130 °C for 15 hours.

-

After cooling, filter the mixture through Celite®.

-

Treat the filtrate with water and extract with ethyl acetate.

-

Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent.

-

Purify the residue by silica gel column chromatography, eluting with a mixture of hexane and ethyl acetate (1/3, v/v) to yield N,N'-bis(2-phenylethyl)urea.

Characterization Data:

-

¹H NMR (400 MHz, CDCl₃): δ 7.32-7.16 (m, 10H), 4.12 (br, 2H), 3.43-3.38 (m, 4H), 2.79 (t, J = 6.8 Hz, 4H)

-

¹³C NMR (100 MHz, CDCl₃): 157.9, 139.3, 129.0, 128.8, 126.6, 41.8, 36.5 ppm

-

HRMS (FAB) m/z: Calculated for C₁₇H₂₁N₂O ([M + H]⁺), 269.1648; Found, 269.1652.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 1,3-Diphenethylurea.

Caption: Synthesis workflow for 1,3-Diphenethylurea.

Hypothetical Signaling Pathway

While the specific signaling pathways affected by 1,3-Diphenethylurea are not yet fully elucidated, some reports suggest its potential as an anti-cancer agent.[1][2] Urea-based compounds are known to modulate various cellular signaling pathways. The diagram below illustrates a hypothetical signaling pathway that could be targeted by a urea-based anti-cancer compound, leading to the inhibition of cell proliferation and induction of apoptosis. This is a representative example and may not reflect the actual mechanism of 1,3-Diphenethylurea.

Caption: Hypothetical signaling pathway for a urea-based anti-cancer agent.

Conclusion

1,3-Diphenethylurea is a commercially available compound with potential applications in drug discovery, particularly in the area of oncology. This guide provides researchers with the necessary information to source the compound, understand its synthesis, and consider its potential biological mechanisms of action. Further research is warranted to fully elucidate the signaling pathways modulated by 1,3-Diphenethylurea and to explore its therapeutic potential.

References

Methodological & Application

Experimental Protocol: Synthesis of Symmetrical Diphenethylurea via CDI Coupling

An efficient and reliable protocol for the synthesis of symmetrical diphenethylurea, also known as 1,3-diphenethylurea or N,N'-bis(phenethyl)urea, is presented. This method is particularly suited for researchers in medicinal chemistry, drug development, and materials science who require a straightforward and safe procedure for the preparation of this and similar urea-based compounds. The protocol avoids the use of hazardous reagents like phosgene, employing 1,1'-carbonyldiimidazole (B1668759) (CDI) as a safe and effective coupling agent.

Symmetrical diphenethylurea and its derivatives are of interest due to their potential biological activities and as building blocks in the synthesis of more complex molecules. This application note provides a detailed experimental procedure, a summary of quantitative data, and a visual representation of the workflow to ensure reproducibility and ease of use in a laboratory setting.

This protocol details the synthesis of symmetrical diphenethylurea from phenethylamine (B48288) and 1,1'-carbonyldiimidazole (CDI). The reaction proceeds in two steps within a one-pot synthesis: the formation of an N-acylimidazole intermediate, followed by nucleophilic attack by a second molecule of phenethylamine to yield the desired symmetrical urea.

Materials and Reagents:

-

Phenethylamine

-

1,1'-Carbonyldiimidazole (CDI)

-

Deionized Water

-

Ethyl Acetate (B1210297) (EtOAc)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Standard laboratory glassware for filtration and recrystallization

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add phenethylamine (2.0 equivalents).

-

Dissolution: Add deionized water to the flask and stir at room temperature until the phenethylamine is fully dissolved.

-

Cooling: Place the flask in an ice bath and cool the solution to 0°C with continuous stirring.

-

Addition of CDI: Slowly add 1,1'-carbonyldiimidazole (CDI) (1.0 equivalent) to the cooled solution in portions.

-

Intermediate Formation: Stir the reaction mixture at 0°C for 1 hour to facilitate the formation of the N-acylimidazole intermediate. The progress of this step can be monitored by TLC.

-

Urea Formation: After 1 hour, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 4 hours.[1] A precipitate of symmetrical diphenethylurea will form.

-

Isolation of Product: Filter the reaction mixture to collect the solid product.

-

Washing: Wash the collected precipitate with cold deionized water to remove any unreacted starting materials and byproducts.

-

Drying: Dry the crude product under vacuum.

-

Purification: Recrystallize the crude product from a mixture of ethyl acetate and hexane to obtain pure symmetrical diphenethylurea as a white solid.[1]

-

Characterization: Characterize the purified product by determining its melting point and acquiring ¹H NMR, ¹³C NMR, and IR spectra to confirm its identity and purity.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of symmetrical diphenethylurea.

| Parameter | Value | Reference/Note |

| Reactants | ||

| Phenethylamine | 2.0 eq | |

| 1,1'-Carbonyldiimidazole (CDI) | 1.0 eq | A slight excess of CDI (e.g., 1.05-1.1 eq) can be used to ensure full conversion. |

| Reaction Conditions | ||

| Solvent | Water | [1] |

| Temperature - Step 1 | 0°C | Formation of N-acylimidazole intermediate.[1] |

| Reaction Time - Step 1 | 1 hour | [1] |

| Temperature - Step 2 | Room Temperature | Formation of symmetrical urea.[1] |

| Reaction Time - Step 2 | 4 hours | [1] |

| Product | ||

| Appearance | White Solid | [1] |

| Purification Method | Recrystallization (EtOAc/Hexane) | [1] |

| Expected Yield | >90% | Based on similar reported syntheses of symmetrical ureas. |

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the synthesis of symmetrical diphenethylurea.

Caption: Workflow for the synthesis of symmetrical diphenethylurea.

References

The Versatile Building Block: 1,3-Diphenethylurea in Organic Synthesis and Drug Discovery

Application Notes & Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1,3-diphenethylurea as a versatile building block in organic synthesis, with a particular focus on its potential in drug development. The unique structural features of 1,3-diphenethylurea, comprising a central urea (B33335) moiety flanked by two phenethyl groups, make it an attractive scaffold for the synthesis of novel bioactive molecules.

Introduction to 1,3-Diphenethylurea

1,3-Diphenethylurea, also known as N,N'-diphenethylurea, is a symmetrical urea derivative. While its applications are not as extensively documented as its close analog, 1,3-diphenylurea, emerging research highlights its significance as a bioactive molecule and a valuable synthetic intermediate.

Key Attributes:

-

Structural Rigidity and Flexibility: The urea core provides a rigid platform capable of forming specific hydrogen bond interactions, a key feature in many drug-receptor binding events. The phenethyl side chains offer conformational flexibility and hydrophobic surfaces for interaction with biological targets.

-

Natural Occurrence and Bioactivity: N,N'-diphenethylurea has been isolated from marine organisms, such as the Okinawan ascidian Didemnum molle.[1] Natural and synthetic phenethylamine-based ureas have demonstrated a range of biological activities, including anticancer, antioxidant, and anti-HIV properties.[1][2]

-

Synthetic Accessibility: 1,3-Diphenethylurea can be readily synthesized from commercially available starting materials, making it an accessible building block for further chemical modifications.

Applications in Organic Synthesis and Drug Development

The 1,3-diphenethylurea scaffold can be utilized as a starting point for the synthesis of a diverse array of more complex molecules with potential therapeutic applications.

Synthesis of Novel Bioactive Compounds

The secondary amine protons on the urea moiety can be substituted, and the phenyl rings of the phenethyl groups can be functionalized to create libraries of new chemical entities for high-throughput screening.

Potential Therapeutic Areas:

-

Anticancer Agents: The diaryl urea motif is a well-established pharmacophore in oncology, with several approved drugs like Sorafenib targeting protein kinases.[3][4] Derivatives of 1,3-diphenethylurea could be designed as inhibitors of various kinases involved in cancer cell signaling pathways. For instance, phenethylamine-based ureas have shown potent cytotoxicity against cancer cell lines.

-

Antiviral Agents: N,N'-diphenethylurea has been reported to exhibit anti-HIV activity. This provides a rationale for using it as a scaffold to develop new antiviral drugs.

-

Metabolic Disease Modulators: N,N'-diphenethylurea has been shown to enhance adipocyte differentiation, suggesting its potential as a lead structure for developing therapeutics for metabolic disorders.

Data Presentation: Biological Activities of Phenethylurea Derivatives

The following table summarizes the reported biological activities of 1,3-diphenethylurea and a close analog, providing a basis for its potential in drug discovery.

| Compound | Biological Activity | Cell Line/Assay | IC50/EC50 | Reference |

| N,N'-diphenethylurea | Anti-HIV | Cytoprotective Assay | 60 µM | |

| N,N'-diphenethylurea | Promotes Adipocyte Differentiation | 3T3-L1 cells | - | |

| 1,3-bis(4-methylphenethyl)urea | Anticancer | HeLa | ~6.3 µg/mL | |

| 1-(3,4-dimethoxyphenethyl)-3-(4-fluorophenethyl)urea | Anticancer | A549 | ~25 µg/mL |

Experimental Protocols

This section provides a detailed protocol for the synthesis of 1,3-diphenethylurea, which can serve as a foundational procedure for researchers.

Synthesis of 1,3-Diphenethylurea from Phenethylamine (B48288) and Urea

This protocol is based on the general principle of reacting a primary amine with urea at elevated temperatures.

Materials:

-

Phenethylamine (2-phenylethanamine)

-

Urea

-

Anhydrous Toluene (B28343)

-

Deionized Water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenethylamine (2 equivalents) and urea (1 equivalent).

-

Solvent Addition: Add anhydrous toluene to the flask to create a slurry. The solvent helps to facilitate mixing and heat transfer.

-

Reaction: Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours. During the reaction, ammonia (B1221849) gas is evolved.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate of 1,3-diphenethylurea should form.

-

Isolation: Filter the solid product using a Büchner funnel and wash the crude product with cold toluene to remove any unreacted starting material.

-

Purification: Recrystallize the crude product from hot ethanol or an ethanol/water mixture to obtain pure 1,3-diphenethylurea as a white solid.

-

Characterization: Dry the purified product under vacuum and characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Expected Yield: 60-80%

Visualizations

Experimental Workflow

Caption: Synthetic workflow for 1,3-diphenethylurea.

Potential Signaling Pathway Inhibition

Given that diaryl urea compounds are potent kinase inhibitors, derivatives of 1,3-diphenethylurea could be designed to target similar pathways, such as the RAF/MEK/ERK signaling cascade, which is often dysregulated in cancer.

Caption: Inhibition of the RAF/MEK/ERK pathway.

Conclusion

1,3-Diphenethylurea is an emerging building block in organic synthesis with demonstrated potential for the development of novel therapeutic agents. Its straightforward synthesis and the proven bioactivity of its structural class make it a compelling scaffold for further investigation in medicinal chemistry and drug discovery. The protocols and application notes provided herein offer a foundation for researchers to explore the synthetic utility and biological potential of 1,3-diphenethylurea and its derivatives.

References

Application of 1,3-Diphenethylurea in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diphenethylurea is a symmetrically disubstituted urea (B33335) derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Unlike the more extensively studied 1,3-diphenylurea (B7728601) scaffold, 1,3-diphenethylurea possesses flexible phenethyl groups, which can influence its binding to biological targets. This document provides an overview of the known applications of 1,3-diphenethylurea, with a focus on its anti-HIV and adipogenic properties. Detailed protocols for its synthesis and relevant biological assays are provided to facilitate further research and drug development efforts.

Quantitative Data Summary

The biological activity of 1,3-diphenethylurea and its analogs has been quantified in various assays. The following table summarizes the key quantitative data available.

| Compound Name | Biological Activity | Assay Type | Value | Reference |

| Molleurea A (a tris-phenethyl urea) | Anti-HIV Activity | Cytoprotective Cell-Based Assay | IC₅₀ = 60 µM | [1] |

| 1,3-Diphenethylurea | Adipocyte Differentiation | 3T3-L1 Cell Assay | Effective at 10 µM, 30 µM, 100 µM | [1] |

| 1,3-Diphenethylurea | PPARγ Ligand Binding | TR-FRET Co-activator Assay | Concentration-dependent activity | [1] |

Experimental Protocols

Protocol 1: Synthesis of 1,3-Diphenethylurea

This protocol describes a general method for the synthesis of symmetrically disubstituted ureas from primary amines, adapted for 1,3-diphenethylurea.

Materials:

-

1,1'-Carbonyldiimidazole (B1668759) (CDI) or Triphosgene

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (if using phosgene (B1210022) equivalent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexanes and Ethyl Acetate (B1210297) for chromatography elution

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenethylamine (2.0 equivalents) in anhydrous DCM.

-

Addition of Carbonyl Source (CDI method): To the stirred solution of phenethylamine, add 1,1'-carbonyldiimidazole (1.0 equivalent) portion-wise at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure 1,3-diphenethylurea.

-